1,2-Diaminonaphthalene

Catalog No.
S1491179
CAS No.
938-25-0
M.F
C10H10N2
M. Wt
158.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diaminonaphthalene

CAS Number

938-25-0

Product Name

1,2-Diaminonaphthalene

IUPAC Name

naphthalene-1,2-diamine

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

InChI

InChI=1S/C10H10N2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,11-12H2

InChI Key

NTNWKDHZTDQSST-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N)N

Synonyms

1,2-Naphthalenediamine; NSC 62691;

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)N

The exact mass of the compound 1,2-Diaminonaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62691. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Diaminonaphthalene (CAS 938-25-0) is an ortho-diamine functionalized naphthalene derivative, widely procured as an analytical fluorometric reagent and a highly reactive building block for extended pi-conjugated heterocycles. Unlike simpler benzene-based diamines, its fused aromatic system lowers its oxidation potential and significantly alters the photophysical properties of its downstream derivatives. It is a critical precursor for synthesizing asymmetric naphtho-fused imidazoles and benzo[f]quinoxalines used in advanced organic electronics, and it serves as a highly specific, commercially established labeling reagent for the fluorometric detection of aldehydes and alpha-keto acids in complex analytical workflows.

Substituting 1,2-Diaminonaphthalene with its structural isomer 2,3-Diaminonaphthalene (2,3-DAN) or the simpler o-phenylenediamine (OPD) fundamentally alters both analytical specificity and synthetic outcomes. In analytical chemistry, while 2,3-DAN is the industry standard for detecting nitrite and selenium, it is ineffective for the specific fluorometric labeling of aldehydes—a domain where 1,2-DAN is strictly required to form highly fluorescent naphth[1,2-d]imidazoles [1]. In materials synthesis, replacing 1,2-DAN with OPD yields standard benzotriazoles or quinoxalines rather than their naphtho-fused counterparts, drastically reducing the pi-conjugation length and altering surface-binding or optoelectronic properties. Furthermore, condensation with 2,3-DAN yields symmetric benzo[g]quinoxalines, whereas 1,2-DAN uniquely provides asymmetric benzo[f]quinoxalines, which are essential for engineering push-pull dipoles in optoelectronic materials [2].

Analytical Specificity for Aldehyde Derivatization

For the fluorometric detection of aldehydes, 1,2-Diaminonaphthalene is the requisite reagent, reacting selectively in dilute acid to form highly fluorescent 2-substituted naphth[1,2-d]imidazoles. In contrast, 2,3-Diaminonaphthalene is optimized for reacting with nitrosonium ions to form 1H-naphthotriazole for nitrite detection, and lacks the specific reactivity profile required for aldehyde labeling [1].

Evidence DimensionTarget Analyte Specificity
Target Compound Data1,2-DAN: Highly specific for aromatic aldehydes and pyruvic acid (forms naphthimidazoles).
Comparator Or Baseline2,3-DAN: Specific for nitrite (forms naphthotriazoles) and selenium.
Quantified DifferenceDivergent chemical reactivity pathways dictate strict non-interchangeability in assay procurement.
ConditionsAcidic to alkaline fluorometric assay conditions.

Analytical laboratories must procure 1,2-DAN specifically for aldehyde and diketone quantification, as 2,3-DAN will fail to produce the required fluorescent imidazole derivatives.

Asymmetric vs. Symmetric Quinoxaline Synthesis

When condensed with alpha-diketones or fullerenes, the regiochemistry of the diamine dictates the symmetry of the resulting product. 1,2-Diaminonaphthalene yields asymmetric benzo[f]quinoxalines, which possess distinct dipole moments compared to the symmetric benzo[g]quinoxalines formed by 2,3-Diaminonaphthalene [1]. This structural asymmetry is critical for tuning the electron affinity and solid-state packing of organic semiconductors.

Evidence DimensionProduct Symmetry and Dipole Generation
Target Compound Data1,2-DAN: Yields asymmetric benzo[f]quinoxaline derivatives.
Comparator Or Baseline2,3-DAN: Yields symmetric benzo[g]quinoxaline derivatives.
Quantified DifferenceDistinct regiochemical fusion alters the molecular dipole moment and electronic band structure.
ConditionsCondensation with dicarbonyls or open-cage fullerenes.

Materials scientists designing push-pull organic semiconductors or asymmetric ligands must select 1,2-DAN to achieve the required molecular dipole.

Precursor Suitability for Advanced Corrosion Inhibitors

Ortho-diamines are utilized to synthesize fused triazoles and related heterocycles that serve as robust corrosion inhibitors. 1,2-Diaminonaphthalene provides an extended naphtho-fused pi-system compared to standard o-phenylenediamine (OPD), yielding naphthotriazoles that exhibit distinct surface-adsorption and passivating characteristics on metal surfaces [1].

Evidence DimensionCorrosion Inhibitor Precursor Geometry
Target Compound Data1,2-DAN: Yields naphthotriazoles with extended aromatic surface coverage.
Comparator Or BaselineOPD: Yields standard benzotriazoles.
Quantified DifferenceExtended aromaticity enhances hydrophobic barrier properties and alters metal-surface binding affinity.
ConditionsSynthesis of fused 1,2,3-triazoles for metal passivation.

Procurement of 1,2-DAN is essential when manufacturing advanced naphtho-fused corrosion inhibitors that require greater surface coverage than standard benzotriazoles.

Fluorometric Derivatization of Aldehydes and Ketones

Leveraging its specific reactivity to form highly fluorescent naphth[1,2-d]imidazoles, 1,2-DAN is the optimal choice for analytical workflows requiring the quantification of aromatic aldehydes, pyruvic acid, and specific carbohydrates via HPLC with fluorescence detection[1].

Synthesis of Asymmetric Optoelectronic Materials

Due to its unique regiochemistry, 1,2-DAN is procured as a primary building block for synthesizing asymmetric benzo[f]quinoxalines. These extended pi-conjugated heterocycles are utilized as electron-transport materials and host matrices in OLEDs and organic photovoltaics [2].

Manufacturing of Naphtho-Fused Corrosion Inhibitors

1,2-DAN is procured as a critical diamine precursor for the synthesis of naphthotriazoles and related extended-aromatic heterocycles. These compounds are utilized as high-performance corrosion inhibitors, offering enhanced metal surface passivation compared to standard benzotriazoles [3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

38096-30-9
938-25-0

Dates

Last modified: 08-15-2023

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